1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose
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Overview
Description
1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose: is a chemical compound with the molecular formula C21H52O6Si5 . It is a derivative of hexopyranose, where all the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its stability and is often used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose can be synthesized through the silylation of hexopyranose. The process involves the reaction of hexopyranose with trimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed to revert to the original hexopyranose by removing the trimethylsilyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and alcohols. The reactions typically occur under mild conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the compound, with common reagents being hydrochloric acid or sodium hydroxide.
Major Products:
Substitution Reactions: The major products are hexopyranose derivatives with new functional groups replacing the trimethylsilyl groups.
Hydrolysis: The major product is the original hexopyranose.
Scientific Research Applications
1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose has several scientific research applications, including:
Chemistry: It is used as a protecting group for hydroxyl groups in carbohydrate chemistry, facilitating the synthesis of complex molecules.
Biology: The compound is used in glycosylation studies to understand the role of carbohydrates in biological systems.
Medicine: It is employed in the synthesis of glycosylated drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose primarily involves its role as a protecting group. The trimethylsilyl groups protect the hydroxyl groups of hexopyranose from unwanted reactions during chemical syntheses. This allows for selective reactions at other sites of the molecule. The compound does not have specific molecular targets or pathways but acts as a tool in synthetic chemistry.
Comparison with Similar Compounds
- 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-D-glucopyranose
- 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-α-D-mannopyranose
- 1,2,3,4,6-Pentakis-O-(trimethylsilyl)-β-D-galactopyranose
Comparison: 1,2,3,4,6-Pentakis-O-(trimethylsilyl)hexopyranose is unique due to its specific hexopyranose backbone and the complete silylation of all hydroxyl groups. Compared to other similar compounds, it offers distinct reactivity and stability, making it particularly useful in specific synthetic applications.
Properties
IUPAC Name |
trimethyl-[[3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFHNIVPOLWPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H52O6Si5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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